molecular formula C21H20N2O2 B12183876 [2-(3-Methoxyphenyl)-4-quinolyl](1-pyrrolidinyl)methanone

[2-(3-Methoxyphenyl)-4-quinolyl](1-pyrrolidinyl)methanone

Cat. No.: B12183876
M. Wt: 332.4 g/mol
InChI Key: CMKNABCWFGXGCW-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-4-quinolylmethanone is a complex organic compound that features a quinoline core substituted with a methoxyphenyl group and a pyrrolidinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-4-quinolylmethanone typically involves multi-step organic reactions. One common approach is the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene to form the quinoline core. The methoxyphenyl group can be introduced via electrophilic aromatic substitution, and the pyrrolidinylmethanone moiety can be attached through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-4-quinolylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the quinoline core produces dihydroquinoline derivatives .

Scientific Research Applications

2-(3-Methoxyphenyl)-4-quinolylmethanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-4-quinolylmethanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The methoxyphenyl group can enhance the compound’s binding affinity to certain proteins, while the pyrrolidinylmethanone moiety can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3-Methoxyphenyl)-4-quinolylmethanone lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

[2-(3-methoxyphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C21H20N2O2/c1-25-16-8-6-7-15(13-16)20-14-18(21(24)23-11-4-5-12-23)17-9-2-3-10-19(17)22-20/h2-3,6-10,13-14H,4-5,11-12H2,1H3

InChI Key

CMKNABCWFGXGCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC4

Origin of Product

United States

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